2-Methoxy-4-methyl-5-nitroaniline

Description

BenchChem offers high-quality 2-Methoxy-4-methyl-5-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-4-methyl-5-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

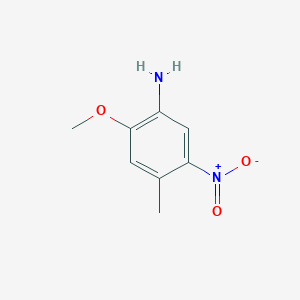

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-methyl-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-5-3-8(13-2)6(9)4-7(5)10(11)12/h3-4H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCKBIQHLRMQTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469231 | |

| Record name | 2-Amino-5-methyl-4-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65740-55-8 | |

| Record name | 2-Amino-5-methyl-4-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-4-methyl-5-nitroaniline

Introduction

2-Methoxy-4-methyl-5-nitroaniline (CAS No. 65740-55-8) is an aromatic amine derivative whose physicochemical properties are of significant interest in medicinal chemistry and material science.[1] The arrangement of its functional groups—a methoxy ether, a methyl group, an amino group, and a nitro group on a benzene ring—dictates its solubility, lipophilicity, crystal packing, and potential for intermolecular interactions. These characteristics are critical determinants of its behavior in both biological and synthetic systems, influencing everything from reaction kinetics to bioavailability.

While comprehensive experimental data for this specific isomer is not broadly published, this guide provides a framework for its characterization. We will detail the authoritative, field-proven methodologies for determining its key physicochemical properties. To illustrate these protocols, we will reference data from the closely related and well-documented isomer, 2-Methoxy-4-nitroaniline (CAS No. 97-52-9), providing researchers with a practical and comparative template for their own investigations.

Core Molecular and Physical Properties

A foundational analysis of any chemical entity begins with its basic structural and physical data. This information serves as the primary identifier and offers initial insights into the compound's behavior.

| Property | Data for 2-Methoxy-4-methyl-5-nitroaniline | Data for Illustrative Isomer (2-Methoxy-4-nitroaniline) | Reference |

| CAS Number | 65740-55-8 | 97-52-9 | [1][2][3] |

| Molecular Formula | C₈H₁₀N₂O₃ | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 182.18 g/mol | 168.15 g/mol | [1][4] |

| Appearance | Not specified | Yellow to orange crystalline powder | [2][5] |

| Melting Point | Not specified | 140-142 °C | [2][3] |

| Boiling Point (est.) | Not specified | 337.07 °C (rough estimate) | [2] |

| Density (est.) | Not specified | 1.211 g/cm³ | [2] |

Diagram: General Physicochemical Characterization Workflow

The following diagram outlines a logical workflow for the comprehensive characterization of a novel chemical entity like 2-Methoxy-4-methyl-5-nitroaniline.

Caption: A logical workflow for the physicochemical characterization of a new chemical entity.

Melting Point Determination

The melting point is a critical parameter for assessing the purity and identity of a crystalline solid. A sharp, well-defined melting range is indicative of high purity, whereas a broad and depressed range suggests the presence of impurities.[6]

Authoritative Protocol: Capillary Method

The capillary method is the standard technique for melting point determination.[7] It relies on heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature range over which the solid-to-liquid phase transition occurs.[8]

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A coarse sample must be crushed in a mortar and pestle to ensure efficient and uniform heat transfer.[7]

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the sample tightly into the sealed end to a height of 2-3 mm.[9]

-

Initial Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a quick determination by heating rapidly (e.g., 10-20 °C/min) to establish a rough range.[6] This saves time in subsequent, more precise measurements.

-

Precise Determination: Using a fresh sample, place the capillary in the heating block of the apparatus. Heat rapidly to about 20 °C below the expected melting point.[9]

-

Slow Heating and Observation: Decrease the heating rate to 1-2 °C per minute. A slow ramp rate is crucial for allowing the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[9]

-

Recording the Melting Range:

-

Reporting: The result is reported as a range (T₁ - T₂). For a pure substance, this range is typically narrow (0.5-1.0 °C). Always report the heating rate used, as it influences the observed range.[7]

Diagram: Melting Point Determination Workflow

Caption: Step-by-step workflow for accurate melting point determination via the capillary method.

Solubility Profile

Solubility is a cornerstone physicochemical property, profoundly impacting drug formulation, reaction conditions, and environmental fate. A comprehensive profile involves testing the compound's solubility in a range of aqueous and organic solvents.

Insights from the Illustrative Isomer (2-Methoxy-4-nitroaniline)

A detailed study on 2-Methoxy-4-nitroaniline revealed its solubility across various monosolvents using the shake-flask method between 278.15 K and 323.15 K.[10] The mole fraction solubility was highest in N-methylpyrrolidone (NMP) and dimethyl sulfoxide (DMSO), and lowest in water, highlighting the compound's predominantly organic-soluble nature.[10] This type of data is invaluable for selecting appropriate solvents for synthesis, purification, and formulation.

Protocol: Qualitative and Semi-Quantitative Solubility Determination

This protocol provides a systematic approach to classifying a compound's solubility.[11]

Step-by-Step Methodology:

-

Initial Solvent Screening:

-

Place a small, pre-weighed amount of the compound (e.g., 1 mg) into separate vials.[12]

-

Add a measured volume (e.g., 1 mL) of the first solvent (typically water).

-

Vigorously shake or vortex the vial for 1-2 minutes.[11]

-

Visually inspect for dissolution. If dissolved, the compound is classified as soluble.

-

-

Acid-Base Solubility (for water-insoluble compounds): If the compound is insoluble in water, its acidic or basic properties can be probed using aqueous solutions of different pH.[11]

-

Test 1: 5% HCl (aq): Add 1 mL of 5% HCl. If the compound dissolves, it indicates the presence of a basic functional group, most commonly an amine.[11]

-

Test 2: 5% NaOH (aq): To a fresh sample, add 1 mL of 5% NaOH. Dissolution suggests a sufficiently acidic functional group.[11]

-

Test 3: 5% NaHCO₃ (aq): To a fresh sample, add 1 mL of 5% NaHCO₃. Dissolution indicates a strongly acidic group, such as a carboxylic acid.[11]

-

-

Organic Solvent Testing: Repeat Step 1 with a panel of relevant organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, DMSO, n-hexane) to establish an organic solubility profile.[12]

-

Classification: The results are used to classify the compound based on its solubility behavior, which provides clues to its functional groups and polarity.[11][13]

Diagram: Solubility Classification Decision Tree

Caption: A decision tree for classifying an organic compound based on its solubility behavior.

Lipophilicity: Partition Coefficient (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug development, governing membrane permeability and interactions with biological targets. It is quantified by the partition coefficient (P), which is the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[14] The value is almost always expressed as its logarithm, LogP.[14]

For ionizable molecules, the distribution coefficient (LogD) is used, which is the partition coefficient at a specific pH.[15]

Authoritative Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the gold standard for experimental LogP determination.[16]

Step-by-Step Methodology:

-

Phase Preparation: Prepare a phosphate buffer solution (e.g., pH 7.4 to mimic physiological conditions) and saturate it with n-octanol. Concurrently, saturate n-octanol with the buffer solution. This pre-equilibration is critical to prevent volume changes during the experiment.[17]

-

Sample Preparation: Prepare a stock solution of the compound in the most suitable phase (or a co-solvent like DMSO that is used in a very small volume).[15]

-

Partitioning: Add a small aliquot of the stock solution to a vessel containing known volumes of the pre-saturated n-octanol and buffer. The total amount of solute should not exceed the solubility limit in either phase.

-

Equilibration: Seal the vessel and shake it gently for a sufficient period (can range from minutes to 24 hours) to allow the compound to partition and reach equilibrium between the two phases.[17] Centrifugation is then used to ensure complete separation of the two layers.

-

Concentration Analysis: Carefully separate the n-octanol and aqueous layers. Accurately determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[17]

-

Calculation: Calculate the partition coefficient (P) using the formula:

-

P = [Concentration in n-octanol] / [Concentration in aqueous buffer]

-

-

Reporting: The final value is reported as LogP or LogD at the specified pH (e.g., LogD₇.₄).

Spectroscopic Profile

Spectroscopic data is essential for the structural elucidation and confirmation of a compound's identity.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra provide detailed information about the molecular framework, revealing the number and connectivity of hydrogen and carbon atoms. NMR data for 2-Methoxy-4-nitroaniline is available for comparison.[4][18]

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies. Key peaks would be expected for the N-H stretches of the amine, C-H stretches of the aromatic ring and alkyl groups, N-O stretches of the nitro group, and C-O stretches of the methoxy group.

-

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. Aromatic nitro compounds typically exhibit strong absorption bands in the UV-Vis region. The UV-Vis spectrum for the related 2-methoxy-5-nitroaniline shows concentration-dependent behavior, suggesting intermolecular charge-transfer processes.[19]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Methoxy-4-methyl-5-nitroaniline is not widely available, data from related nitroaniline compounds suggest that appropriate precautions should be taken.

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[20] Avoid breathing dust.[20] Avoid contact with skin, eyes, and clothing.[21]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[5][22]

-

Hazards: Related compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[5] Some isomers are suspected of causing cancer and are toxic to aquatic life.[3][23]

Always consult a compound-specific SDS before handling any chemical.

Conclusion

This guide establishes a comprehensive framework for the characterization of 2-Methoxy-4-methyl-5-nitroaniline. While specific experimental data for this molecule remains limited, the detailed protocols for determining melting point, solubility, lipophilicity, and spectroscopic properties provide a clear and authoritative pathway for its investigation. By leveraging the provided methodologies and comparative data from related isomers, researchers and drug development professionals can systematically elucidate the physicochemical profile of this compound, enabling its effective application in further research and development.

References

- thinkSRS.com. Melting Point Determination.

- University of Calgary. Melting point determination.

-

PubChem. 2-Methoxy-5-nitroaniline. [Online] Available at: [Link]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent?. [Online] Available at: [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Online] Available at: [Link]

-

SSERC. Melting point determination. [Online] Available at: [Link]

-

ACS Publications. Method for determining solubility of slightly soluble organic compounds. [Online] Available at: [Link]

-

Semantic Scholar. Method for Measuring Aqueous Solubilities of Organic Compounds. [Online] Available at: [Link]

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. [Online] Available at: [Link]

-

Westlab Canada. Measuring the Melting Point. [Online] Available at: [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Online] Available at: [Link]

-

Wikipedia. 2-Methoxy-4-nitroaniline. [Online] Available at: [Link]

-

ResearchGate. Values of logP and logk for the Test Compounds Used in This Study. [Online] Available at: [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Online] Available at: [Link]

-

PubChem. 5-Methoxy-2-methyl-4-nitroaniline. [Online] Available at: [Link]

-

Creative Biolabs. 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. [Online] Available at: [Link]

-

ACS Publications. 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis. [Online] Available at: [Link]

- Google Patents. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.

-

Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Online] Available at: [Link]

-

PubChem. 2-Methoxy-4-nitroaniline. [Online] Available at: [Link]

-

PubChemLite. 2-methoxy-5-methyl-4-nitroaniline (C8H10N2O3). [Online] Available at: [Link]

-

SpectraBase. 2-Methoxy-N-methyl-4-nitroaniline. [Online] Available at: [Link]

-

SpectraBase. 2-Methoxy-N-methyl-4-nitroaniline - Optional[MS (GC)] - Spectrum. [Online] Available at: [Link]

-

PubChem. 2-Methoxy-4-morpholin-4-yl-5-nitroaniline. [Online] Available at: [Link]

-

ResearchGate. Molecular structure of 2-methoxy-5-nitroaniline showing the.... [Online] Available at: [Link]

-

Junaid Asghar PhD. logP (Partition Coefficient) and Lipid Solubility of Drugs. [Online] Available at: [Link]

-

Loba Chemie. 2-METHYL-5-NITROANILINE. [Online] Available at: [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. 2-Methoxy-4-nitroaniline | 97-52-9 [chemicalbook.com]

- 3. 2-Methoxy-4-nitroaniline - Wikipedia [en.wikipedia.org]

- 4. 2-Methoxy-4-nitroaniline | C7H8N2O3 | CID 7337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. thinksrs.com [thinksrs.com]

- 8. westlab.com [westlab.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. acdlabs.com [acdlabs.com]

- 15. LogD/LogP - Enamine [enamine.net]

- 16. researchgate.net [researchgate.net]

- 17. agilent.com [agilent.com]

- 18. 2-Methoxy-4-nitroaniline(97-52-9) 1H NMR [m.chemicalbook.com]

- 19. researchgate.net [researchgate.net]

- 20. fishersci.com [fishersci.com]

- 21. tcichemicals.com [tcichemicals.com]

- 22. echemi.com [echemi.com]

- 23. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to the Synthesis of 2-Methoxy-4-methyl-5-nitroaniline

Abstract: This technical guide provides a comprehensive overview of the synthetic routes for 2-Methoxy-4-methyl-5-nitroaniline (CAS No: 6629-07-8), a key intermediate in the production of various dyes and pigments. The document details two primary synthesis pathways, offering step-by-step experimental protocols, mechanistic insights, and a comparative analysis of the methodologies. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development, providing the necessary technical information for the efficient and safe laboratory-scale synthesis of the target compound.

Introduction

2-Methoxy-4-methyl-5-nitroaniline, also known as 5-nitro-4-methyl-o-anisidine, is a highly functionalized aromatic compound. Its molecular structure, featuring amino, methoxy, methyl, and nitro groups, makes it a versatile precursor in the synthesis of a variety of organic molecules, particularly azo dyes. The strategic placement of these functional groups allows for a range of chemical transformations, making the development of efficient and scalable synthesis routes a topic of significant interest in industrial and academic research. This guide will explore the most common and effective methods for its preparation.

Synthesis Route 1: Nitration of N-acetyl-2-methoxy-4-methylaniline

This is a widely employed and reliable method for the synthesis of 2-Methoxy-4-methyl-5-nitroaniline. The strategy involves the protection of the highly activating amino group as an acetamide to control the regioselectivity of the subsequent nitration step and to prevent undesirable oxidation side reactions. The synthesis is a three-step process: acetylation of the starting material, nitration of the protected intermediate, and subsequent deprotection via hydrolysis.

Overall Synthesis Pathway

Caption: A three-step synthesis of 2-Methoxy-4-methyl-5-nitroaniline starting from 2-Methoxy-4-methylaniline.

Experimental Protocols

Step 1: Acetylation of 2-Methoxy-4-methylaniline

The initial step involves the protection of the amino group of 2-methoxy-4-methylaniline as an acetamide. This is a crucial step to moderate the reactivity of the aromatic ring and direct the incoming nitro group to the desired position.

-

Reaction:

-

2-Methoxy-4-methylaniline reacts with acetic anhydride in the presence of glacial acetic acid to form N-(2-methoxy-4-methylphenyl)acetamide.

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxy-4-methylaniline in glacial acetic acid.

-

Slowly add acetic anhydride to the solution with continuous stirring.

-

Gently heat the reaction mixture to reflux for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

-

Collect the solid N-(2-methoxy-4-methylphenyl)acetamide by vacuum filtration, wash with cold water, and dry.

-

Step 2: Nitration of N-(2-methoxy-4-methylphenyl)acetamide

The nitration of the protected intermediate is a key step where the nitro group is introduced onto the aromatic ring. The directing effects of the acetamido and methoxy groups favor substitution at the position para to the acetamido group and ortho to the methoxy group.

-

Reaction:

-

N-(2-methoxy-4-methylphenyl)acetamide is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

-

-

Procedure:

-

Suspend the dried N-(2-methoxy-4-methylphenyl)acetamide in concentrated sulfuric acid in a flask cooled in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the mixture at a low temperature for 2-3 hours.

-

Carefully pour the reaction mixture over crushed ice to precipitate the nitrated product.

-

Filter the solid, wash thoroughly with cold water until the washings are neutral, and then dry.

-

Step 3: Hydrolysis of N-(2-methoxy-4-methyl-5-nitrophenyl)acetamide

The final step is the deprotection of the amino group by acidic or basic hydrolysis to yield the target molecule.

-

Reaction:

-

The acetyl group is removed from N-(2-methoxy-4-methyl-5-nitrophenyl)acetamide by heating in the presence of an acid or base.

-

-

Procedure (Acid Hydrolysis):

-

Reflux the nitrated intermediate in a mixture of aqueous ethanol and a strong acid such as sulfuric acid.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Cool the reaction mixture and pour it into cold water.

-

Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the 2-Methoxy-4-methyl-5-nitroaniline.

-

Collect the solid product by vacuum filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure product.

-

Mechanistic Insights

The regioselectivity of the nitration step is governed by the electronic effects of the substituents on the aromatic ring. The methoxy and acetamido groups are both ortho, para-directing activators. However, the acetamido group is a stronger activator and its directing effect, along with the steric hindrance from the adjacent methoxy group, favors the introduction of the nitro group at the 5-position.

Synthesis Route 2: Direct Nitration of 2-Methoxy-4-methylaniline

While the protection-deprotection strategy is generally preferred for higher yields and cleaner reactions, direct nitration of 2-methoxy-4-methylaniline can be performed under carefully controlled conditions. This route is more atom-economical but often results in a mixture of isomers and oxidation byproducts, necessitating more rigorous purification.

Overall Synthesis Pathway

Caption: A single-step synthesis of 2-Methoxy-4-methyl-5-nitroaniline via direct nitration.

Experimental Protocol

-

Reaction:

-

2-Methoxy-4-methylaniline is reacted with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at low temperatures.

-

-

Procedure:

-

Dissolve 2-methoxy-4-methylaniline in concentrated sulfuric acid at a low temperature (-10 to -5 °C) in a three-necked flask equipped with a mechanical stirrer and a dropping funnel.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the low temperature.

-

Stir the reaction mixture for several hours at the same temperature.

-

Pour the reaction mixture onto crushed ice and carefully neutralize with a base (e.g., aqueous ammonia or sodium hydroxide solution) while keeping the temperature low.

-

The precipitated solid is collected by filtration, washed with cold water, and dried.

-

The crude product is then purified by column chromatography or recrystallization to separate the desired isomer from byproducts.

-

Challenges and Considerations

Direct nitration of anilines is often problematic due to the high reactivity of the amino group, which can be oxidized by nitric acid, leading to the formation of tarry byproducts.[1] Additionally, in strongly acidic media, the amino group is protonated to form an anilinium ion, which is a meta-directing deactivator. This can lead to the formation of undesired meta-nitro isomers.[1] Therefore, stringent control of the reaction temperature and the rate of addition of the nitrating agent is critical for the success of this method.

Quantitative Data Summary

| Parameter | Synthesis Route 1 (Protection-Deprotection) | Synthesis Route 2 (Direct Nitration) |

| Starting Material | 2-Methoxy-4-methylaniline | 2-Methoxy-4-methylaniline |

| Key Reagents | Acetic anhydride, Nitric acid, Sulfuric acid | Nitric acid, Sulfuric acid |

| Number of Steps | 3 | 1 |

| Typical Overall Yield | High | Moderate to Low |

| Purity of Crude Product | Generally high | Often requires extensive purification |

| Key Advantages | High yield, good regioselectivity, cleaner reaction | Fewer steps, more atom-economical |

| Key Disadvantages | Longer reaction sequence | Formation of isomers and byproducts, lower yield |

Conclusion

The synthesis of 2-Methoxy-4-methyl-5-nitroaniline can be effectively achieved through multiple pathways. The three-step route involving the protection of the amino group, followed by nitration and deprotection, is the most reliable method for obtaining a high yield of the pure product. While direct nitration offers a more concise synthetic route, it is often plagued by issues of low regioselectivity and the formation of undesirable byproducts, making it less favorable for large-scale production where purity is a critical parameter. The choice of the synthesis route will ultimately depend on the desired scale of production, the required purity of the final product, and the available resources for purification.

References

-

PubChem. 2-Methoxy-5-nitroaniline. National Center for Biotechnology Information. [Link]

-

Patsnap. Preparation method of 2-methoxy-4-nitroaniline. [Link]

- Google Patents. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.

-

Organic Syntheses. p-Anisidine, 2-nitro-. [Link]

Sources

An In-Depth Technical Guide to Methoxy-Methyl-Nitroaniline Isomers

A Note to the Researcher: Your query for "2-Methoxy-4-methyl-5-nitroaniline" has been duly noted. An extensive search of chemical databases and scientific literature did not yield a specific CAS number or substantial technical data for this precise substitution pattern. This suggests that this particular isomer is not commonly synthesized, is not commercially available, or may be referred to by a different nomenclature.

As a Senior Application Scientist, my objective is to provide you with the most relevant and actionable information. Therefore, this guide will focus on the core chemical entity by providing a comprehensive technical overview of three structurally similar, well-documented, and commercially available isomers. Understanding the properties and synthesis of these related compounds can provide a strong foundational context for your research, whether it involves identifying an unknown substance or selecting a starting material for a new synthetic route.

We will explore the following key isomers:

-

2-Methoxy-4-nitroaniline (CAS: 97-52-9)

-

2-Methoxy-5-nitroaniline (CAS: 99-59-2)

-

5-Methoxy-2-methyl-4-nitroaniline (CAS: 106579-00-4)

This guide is structured to provide in-depth technical data, synthesis protocols, and application insights for each of these compounds, adhering to the principles of scientific integrity and practical utility for professionals in research and drug development.

Part 1: 2-Methoxy-4-nitroaniline

Chemical Identity and Structure

This compound, also known as 4-Nitro-o-anisidine, is a key intermediate in the synthesis of pigments and dyes.[1][2] Its structure is characterized by a methoxy group ortho to the amine and a nitro group para to the amine.

-

CAS Number: 97-52-9

-

Molecular Formula: C₇H₈N₂O₃[1]

-

Molecular Weight: 168.15 g/mol

-

IUPAC Name: 2-methoxy-4-nitroaniline[3]

The structural representation is provided below:

Caption: Structure of 2-Methoxy-4-nitroaniline.

Physicochemical Properties

This compound is typically a yellow to orange crystalline powder.[4] A summary of its key physical properties is provided in the table below.

| Property | Value | Source |

| Appearance | Yellow-orange powder/solid | [1][4] |

| Melting Point | 140-142 °C | [5] |

| Density | 1.42 g/cm³ | [1] |

| Water Solubility | Insoluble | [6] |

Synthesis Protocol

The synthesis of 2-Methoxy-4-nitroaniline typically involves the nitration of o-anisidine (2-methoxyaniline).[7] A common industrial method involves a multi-step process to ensure regioselectivity.

Workflow: Synthesis via Acetylation, Nitration, and Hydrolysis

Caption: Synthetic workflow for 2-Methoxy-4-nitroaniline.

Step-by-Step Methodology:

-

Acetylation: o-Anisidine is reacted with acetic anhydride or acetic acid to protect the amine group, forming N-(2-methoxyphenyl)acetamide.[8] This step is crucial to direct the subsequent nitration and prevent oxidation of the amino group.

-

Nitration: The acetylated intermediate is carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures (e.g., 0-20°C).[8] The acetyl group directs the nitro group primarily to the para position.

-

Hydrolysis: The resulting N-(2-methoxy-4-nitrophenyl)acetamide is hydrolyzed using an aqueous base, such as sodium hydroxide, at an elevated temperature (e.g., 100°C) to remove the acetyl group and yield the final product.[8] The product is then typically isolated by filtration and purified by recrystallization.

Applications and Research Interest

-

Pigment Synthesis: It is a primary precursor for Pigment Yellow 74 (CAS 6358-31-2), a widely used colorant in paints, inks, and plastics.[1][2] The synthesis involves the coupling of diazotized 2-methoxy-4-nitroaniline with an acetoacetylated aromatic compound.[2]

-

Biochemical Research: This compound has been identified as a selective inducer of the cytochrome P450 enzyme CYP1A2 in rat liver models.[5] This property makes it a useful tool in toxicology and drug metabolism studies to investigate the function and regulation of this specific enzyme.

Safety and Handling

2-Methoxy-4-nitroaniline is classified as harmful and requires careful handling.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H351 (Suspected of causing cancer), H411 (Toxic to aquatic life with long lasting effects).[1]

-

Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust.[4] Store away from strong oxidizing agents.

Part 2: 2-Methoxy-5-nitroaniline

Chemical Identity and Structure

Also known as 5-Nitro-o-anisidine, this isomer is distinguished by the nitro group being in the meta position relative to the methoxy group.

-

CAS Number: 99-59-2[9]

-

Molecular Formula: C₇H₈N₂O₃[9]

-

Molecular Weight: 168.15 g/mol [9]

-

IUPAC Name: 2-methoxy-5-nitroaniline[9]

The structural representation is provided below:

Caption: Structure of 2-Methoxy-5-nitroaniline.

Physicochemical Properties

This compound is an orange-red crystalline solid.[4] Its properties are summarized below.

| Property | Value | Source |

| Appearance | Orange-red needles or orange powder | [4][10] |

| Melting Point | 118 °C | [4] |

| Boiling Point | 153-156 °C at 1.45 Torr | [4] |

| Water Solubility | Slightly soluble | [4] |

Synthesis and Manufacturing

The synthesis can be achieved through several routes, including the partial reduction of 2,4-dinitroanisole or the nitration of o-anisidine followed by isomer separation.[9] The manufacturing process often involves careful control of reaction conditions to favor the formation of this specific isomer.

Applications and Research Interest

-

Dye Intermediate: It is widely used in the synthesis of azo dyes and pigments, such as C.I. Azoic Diazo Component 13.[10][11] Its structure provides a basis for creating a range of red and scarlet colorants for textiles.[10][11]

-

Material Science: The significant dipole moment arising from the electron-donating methoxy group and electron-withdrawing nitro group makes it a subject of interest in materials science for its potential optical properties.[10] X-ray crystal structure analysis has been performed to understand its molecular geometry and intermolecular interactions.[12]

Safety and Handling

This isomer is also hazardous and must be handled with appropriate precautions.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H351 (Suspected of causing cancer).[9]

-

Health Effects: Exposure may lead to methemoglobinemia, skin sensitization, and potential damage to the kidneys and liver.[9][11]

-

Handling: Strict adherence to safety protocols, including the use of personal protective equipment and adequate ventilation, is mandatory.[9]

Part 3: 5-Methoxy-2-methyl-4-nitroaniline

Chemical Identity and Structure

This isomer includes a methyl group, making its molecular formula different from the previous two. The substitution pattern is unique, with the methoxy group para to the amine and the methyl group ortho to the amine.

-

CAS Number: 106579-00-4[13]

-

Molecular Formula: C₈H₁₀N₂O₃[13]

-

Molecular Weight: 182.18 g/mol [13]

-

IUPAC Name: 5-methoxy-2-methyl-4-nitroaniline[13]

The structural representation is provided below:

Caption: Structure of 5-Methoxy-2-methyl-4-nitroaniline.

Physicochemical Properties

This compound is a solid at room temperature. Its key properties are listed below.

| Property | Value | Source |

| Appearance | Solid | [14] |

| Melting Point | 168-170 °C | [15] |

| Boiling Point | 377.3 °C at 760 mmHg | [15] |

| Flash Point | 182 °C | [15] |

Applications

Information on the specific applications of this isomer is less prevalent in the literature compared to the others. However, like its structural relatives, it is primarily used as an intermediate in the synthesis of more complex organic molecules, likely in the fields of dyes, pigments, and specialty chemicals.

Safety and Handling

This compound is classified as a flammable solid.

-

GHS Hazard Statements: H228 (Flammable solid).[15]

-

Handling: Standard precautions for handling flammable solids should be observed. Keep away from sources of ignition, and use non-sparking tools. Ensure adequate ventilation and wear appropriate personal protective equipment.[15]

Conclusion

While the specific compound 2-Methoxy-4-methyl-5-nitroaniline is not well-documented, a thorough understanding of its structural isomers provides a critical foundation for researchers. The isomers 2-Methoxy-4-nitroaniline , 2-Methoxy-5-nitroaniline , and 5-Methoxy-2-methyl-4-nitroaniline are well-characterized compounds with established roles as intermediates in the synthesis of dyes, pigments, and as tools in biochemical research. Their synthesis protocols, physicochemical properties, and safety profiles, as detailed in this guide, highlight the subtle yet significant impact of substituent placement on the chemical nature and utility of aromatic nitroanilines. For any professional in drug development or chemical research, precise identification and characterization of such isomers are paramount for experimental success and safety.

References

-

PubChem. (n.d.). 5-Methoxy-2-methyl-4-nitroaniline. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 2-Methoxy-4-nitro-5-phenoxyaniline. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 2-Methoxy-5-nitroaniline. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 2-Methoxy-4-morpholin-4-yl-5-nitroaniline. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). Molecular structure of 2-methoxy-5-nitroaniline showing the... Retrieved January 21, 2026, from [Link]

-

Amerigo Scientific. (n.d.). 5-Methoxy-2-methyl-4-nitroaniline. Retrieved January 21, 2026, from [Link]

-

SIELC Technologies. (2018). Separation of Benzenamine, 2-methoxy-5-methyl-4-[(4-nitrophenyl)azo]- on Newcrom R1 HPLC column. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 2-Methoxy-4-[(5-nitro-2-pyridinyl)oxy]aniline. Retrieved January 21, 2026, from [Link]

-

MySkinRecipes. (n.d.). 5-methyl-4-nitro-o-anisidine. Retrieved January 21, 2026, from [Link]

- Google Patents. (2019). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.

-

NIST. (n.d.). Benzenamine, 2-methoxy-4-nitro-. Retrieved January 21, 2026, from [Link]

-

The Good Scents Company. (n.d.). ortho-anisidine. Retrieved January 21, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). Pigment Yellow 12. Retrieved January 21, 2026, from [Link]

-

Haz-Map. (n.d.). 5-Nitro-o-anisidine. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (n.d.). o-Anisidine. Retrieved January 21, 2026, from [Link]

-

Chemsrc. (n.d.). 4-Nitro-o-anisidine. Retrieved January 21, 2026, from [Link]

Sources

- 1. 2-Methoxy-4-nitroaniline - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. 2-Methoxy-4-nitroaniline | C7H8N2O3 | CID 7337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 4-Nitro-o-anisidine | CAS#:97-52-9 | Chemsrc [chemsrc.com]

- 6. 6358-31-2 | CAS DataBase [m.chemicalbook.com]

- 7. o-Anisidine - Wikipedia [en.wikipedia.org]

- 8. Benzenamine, 2-methoxy-5-nitro- [webbook.nist.gov]

- 9. 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Methoxy-5-nitroaniline | 99-59-2 | Benchchem [benchchem.com]

- 11. 5-Nitro-o-anisidine - Hazardous Agents | Haz-Map [haz-map.com]

- 12. researchgate.net [researchgate.net]

- 13. 5-Methoxy-2-methyl-4-nitroaniline | C8H10N2O3 | CID 602726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Benzenamine, 2-methoxy-5-methyl-4-nitro- | CymitQuimica [cymitquimica.com]

- 15. Substance Registry Services | US EPA [cdxapps.epa.gov]

The Solubility of 2-Methoxy-4-methyl-5-nitroaniline in Organic Solvents: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of 2-Methoxy-4-methyl-5-nitroaniline, a key intermediate in various synthetic pathways within the pharmaceutical and chemical industries. Understanding and controlling the solubility of this compound is paramount for process optimization, including reaction kinetics, purification through crystallization, and formulation development. This document synthesizes theoretical principles of solubility with practical, experimentally-derived data and methodologies. It offers a foundational resource for scientists and engineers working with this molecule, aiming to bridge the gap between fundamental physicochemical properties and their real-world application in a laboratory and manufacturing context.

Introduction: The Significance of 2-Methoxy-4-methyl-5-nitroaniline

2-Methoxy-4-methyl-5-nitroaniline is a substituted aromatic amine whose utility in organic synthesis is significant. Its molecular structure, featuring a methoxy group, a methyl group, and a nitro group on an aniline backbone, imparts a unique combination of polarity and reactivity. These functional groups govern its intermolecular interactions and, consequently, its solubility in various media. In the realm of drug development, precise control over solubility is a critical determinant of a compound's bioavailability and the feasibility of its formulation into a final dosage form. For process chemists, knowledge of solubility is essential for designing efficient and scalable purification protocols, most notably recrystallization, where the choice of solvent directly impacts yield and purity.[1]

This guide will delve into the theoretical underpinnings of solubility, present experimentally determined solubility data for 2-Methoxy-4-methyl-5-nitroaniline in a range of organic solvents, provide detailed protocols for solubility determination, and discuss the practical implications of these findings.

Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the principle of minimizing the Gibbs free energy of the system.[2] At a given temperature and pressure, a saturated solution exists when the chemical potential of the solid solute is equal to the chemical potential of the solute in the solution.[2] The age-old adage of "like dissolves like" provides a useful, albeit simplistic, starting point for predicting solubility. A more quantitative and predictive approach involves considering the interplay of several factors, including solute-solute, solvent-solvent, and solute-solvent interactions.

Polarity and Intermolecular Forces

The solubility of an organic molecule is fundamentally dictated by its polarity and its capacity to engage in various intermolecular forces, such as London dispersion forces, dipole-dipole interactions, and hydrogen bonding. The molecular structure of 2-Methoxy-4-methyl-5-nitroaniline, with its polar nitro and amino groups and a less polar aromatic ring and methyl group, suggests a nuanced solubility profile. It is expected to exhibit moderate to good solubility in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions.

Hansen Solubility Parameters (HSP)

Physicochemical Properties of 2-Methoxy-4-methyl-5-nitroaniline

A foundational understanding of the physicochemical properties of a compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₃ | - |

| Molecular Weight | 182.18 g/mol | - |

| Appearance | Yellow to orange crystalline powder | [4] |

| Melting Point | 140-142 °C | [4][5] |

| pKa (conjugate acid) | 2.49 | [6] |

| LogP | 1.47 | [6] |

Note: Some properties are for the closely related isomer 2-Methoxy-5-nitroaniline and should be considered indicative.

Experimental Determination of Solubility

The most reliable solubility data is obtained through experimental measurement. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid.[7][8]

Isothermal Shake-Flask Method: A Step-by-Step Protocol

-

Preparation of Supersaturated Solution: Add an excess amount of 2-Methoxy-4-methyl-5-nitroaniline to a known volume of the selected organic solvent in a sealed vial or flask.

-

Equilibration: Place the sealed container in a constant-temperature shaker bath. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached. The temperature should be precisely controlled.

-

Phase Separation: After equilibration, cease agitation and allow the solid particles to settle. To ensure complete separation of the solid and liquid phases, centrifugation is recommended.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution).

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of 2-Methoxy-4-methyl-5-nitroaniline in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Calculation: From the measured concentration and the dilution factor, calculate the solubility of the compound in the solvent at the specified temperature. This is typically expressed in units of g/L, mg/mL, or as a mole fraction.

Solubility of 2-Methoxy-4-nitroaniline in Various Organic Solvents

While specific data for 2-Methoxy-4-methyl-5-nitroaniline is scarce in the public domain, extensive studies have been conducted on the closely related isomer, 2-Methoxy-4-nitroaniline. This data provides valuable insights into the expected solubility behavior. A study by Bao et al. (2020) systematically measured the solubility of 2-Methoxy-4-nitroaniline in twelve different monosolvents at temperatures ranging from 278.15 K to 323.15 K.[7] The results indicated that the solubility generally increases with temperature in all tested solvents.[1]

The trend in solubility at a given temperature was found to be: N-methylpyrrolidone (NMP) > dimethyl sulfoxide (DMSO) > 1,4-dioxane > ethyl acetate > acetonitrile > ethanol > methanol > n-propanol > isopropanol > ethylene glycol (EG) > n-butanol > water.[7] This trend highlights the compound's preference for polar aprotic solvents.

Tabulated Solubility Data (for 2-Methoxy-4-nitroaniline)

The following table summarizes the mole fraction solubility (x₁) of 2-Methoxy-4-nitroaniline in selected organic solvents at different temperatures, as reported by Bao et al. (2020).[7]

| Solvent | 288.15 K (15 °C) | 298.15 K (25 °C) | 308.15 K (35 °C) | 318.15 K (45 °C) |

| N-methylpyrrolidone (NMP) | 0.2015 | 0.2553 | 0.3184 | 0.3921 |

| Dimethyl sulfoxide (DMSO) | 0.1652 | 0.2101 | 0.2621 | 0.3234 |

| 1,4-Dioxane | 0.0897 | 0.1172 | 0.1498 | 0.1889 |

| Ethyl Acetate | 0.0381 | 0.0523 | 0.0699 | 0.0921 |

| Acetonitrile | 0.0215 | 0.0298 | 0.0408 | 0.0553 |

| Ethanol | 0.0132 | 0.0188 | 0.0263 | 0.0365 |

| Methanol | 0.0141 | 0.0198 | 0.0274 | 0.0375 |

| n-Propanol | 0.0098 | 0.0141 | 0.0199 | 0.0279 |

| Isopropanol | 0.0081 | 0.0118 | 0.0169 | 0.0240 |

| n-Butanol | 0.0071 | 0.0104 | 0.0151 | 0.0216 |

Solvent Effects and Preferential Solvation

In mixed solvent systems, the phenomenon of preferential solvation can occur, where the solute is preferentially solvated by one of the solvent components.[8] For 2-Methoxy-4-nitroaniline in mixtures of an organic solvent and water, it was observed that in water-rich compositions, the compound is preferentially solvated by water.[8] However, in intermediate and organic-solvent-rich compositions, preferential solvation by the organic cosolvent is dominant.[8] This has significant implications for crystallization processes from mixed solvent systems, as the composition of the solvent in the immediate vicinity of the solute molecule can differ from the bulk solvent composition.

Practical Applications in Drug Development and Process Chemistry

Recrystallization and Purification

The choice of an appropriate solvent is the most critical factor in developing a successful recrystallization protocol.[9] An ideal recrystallization solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures.[9] The data presented in this guide can inform the selection of suitable solvents for the purification of 2-Methoxy-4-methyl-5-nitroaniline. For instance, a solvent like ethanol, which shows a significant increase in solubility with temperature, could be a good candidate for cooling crystallization.[1]

Formulation Development

In the development of liquid formulations, such as oral solutions or injectables, a thorough understanding of the drug substance's solubility in various pharmaceutically acceptable solvents is crucial. The data herein can serve as a starting point for screening potential solvent systems for 2-Methoxy-4-methyl-5-nitroaniline and its derivatives.

Conclusion

The solubility of 2-Methoxy-4-methyl-5-nitroaniline is a critical physicochemical parameter that influences its behavior in a wide range of chemical and pharmaceutical processes. This technical guide has provided a comprehensive overview of the theoretical principles governing solubility, detailed experimental methodologies for its determination, and presented relevant solubility data for a closely related isomer in various organic solvents. By leveraging this information, researchers, scientists, and drug development professionals can make more informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately leading to more efficient and robust processes. The provided protocols and data serve as a valuable resource for any work involving this important chemical intermediate.

References

-

Bao, Y., Wu, J., Zhao, X., & Zhao, H. (2020). 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis. Journal of Chemical & Engineering Data, 65(2), 757-765. [Link]

-

Li, H., Xie, Y., Li, Z., & Zhao, H. (2020). 2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation. Journal of Chemical & Engineering Data, 65(5), 2691-2700. [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7447, 2-Methoxy-5-nitroaniline. Retrieved from [Link]

- Pal, A., & Guchhait, N. (2012). Solvation and rotational dynamics of 2-methoxy-4-nitroaniline in pure and mixed solvents: a combined experimental and theoretical study. Physical Chemistry Chemical Physics, 14(32), 11425-11436.

-

Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

- Yalkowsky, S. H., & He, Y. (2003).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. 2-Methoxy-4-nitroaniline | 97-52-9 [chemicalbook.com]

- 5. 2-Methoxy-4-nitroaniline - Wikipedia [en.wikipedia.org]

- 6. 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mt.com [mt.com]

A Predictive Spectroscopic and Structural Elucidation Guide to 2-Methoxy-4-methyl-5-nitroaniline

Preamble: Navigating the Uncharted Chemical Space

In the realm of drug discovery and materials science, the precise characterization of novel chemical entities is a cornerstone of innovation. This guide addresses the spectroscopic profile of 2-Methoxy-4-methyl-5-nitroaniline, a substituted nitroaniline of potential interest. A thorough search of public spectroscopic databases and literature reveals a notable absence of direct, experimentally-derived data for this specific isomer.

This situation is not uncommon in research and development, where scientists frequently encounter novel structures. As such, this document transitions from a simple data repository to a more insightful, predictive framework. By leveraging the principles of spectroscopy and analyzing empirical data from closely related structural analogs, we can construct a robust, predictive model for the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data of the title compound. This approach, grounded in first principles and comparative analysis, provides a reliable benchmark for researchers aiming to synthesize, isolate, and characterize 2-Methoxy-4-methyl-5-nitroaniline.

Our analysis will be built upon a foundation of data from structurally similar, well-documented molecules, including isomers such as 5-Methoxy-2-methyl-4-nitroaniline.[1] This comparative methodology allows us to dissect the individual and collective electronic and steric effects of the methoxy, methyl, and nitro substituents on the aniline scaffold, thereby predicting the spectral features with a high degree of confidence.

Molecular Structure and Predicted Spectroscopic Behavior

The unique substitution pattern of 2-Methoxy-4-methyl-5-nitroaniline dictates its electronic and magnetic environment, which in turn governs its spectroscopic signature. The electron-donating effects of the amino (-NH₂) and methoxy (-OCH₃) groups, combined with the strong electron-withdrawing nature of the nitro (-NO₂) group, create a highly polarized aromatic system. This polarization is key to interpreting the spectra.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be highly informative. The chemical shifts (δ) are influenced by the electronic effects of the substituents. The electron-donating groups (-NH₂, -OCH₃) will shield adjacent protons, shifting them upfield (lower δ), while the electron-withdrawing -NO₂ group will deshield them, causing a downfield shift.

Table 1: Predicted ¹H NMR Data for 2-Methoxy-4-methyl-5-nitroaniline (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale & Comparative Insights |

| H-3 | ~6.8 - 7.0 | Singlet | N/A | This proton is ortho to the strongly donating -OCH₃ group and para to the weakly donating -CH₃ group, resulting in significant shielding. Its isolation from other aromatic protons leads to a singlet. |

| H-6 | ~7.5 - 7.7 | Singlet | N/A | Positioned ortho to the strongly withdrawing -NO₂ group and para to the strongly donating -NH₂ group, the deshielding effect of the nitro group is expected to dominate, shifting it significantly downfield. Its isolation results in a singlet. |

| -NH₂ | ~4.0 - 5.5 | Broad Singlet | N/A | The chemical shift of amine protons is highly variable and concentration-dependent. A broad signal is expected due to quadrupole broadening and potential hydrogen exchange. |

| -OCH₃ | ~3.9 - 4.1 | Singlet | N/A | Methoxy protons typically appear as a sharp singlet in this region. Its position at C-2, flanked by the amine, may cause a slight downfield shift compared to anisole. |

| -CH₃ | ~2.2 - 2.4 | Singlet | N/A | The methyl group protons will appear as a singlet. Being attached to the aromatic ring, its shift is slightly downfield from typical aliphatic methyl groups. |

Rationale: The prediction of two distinct singlets for the aromatic protons is a key feature, arising from the 1,2,4,5-substitution pattern which leaves no adjacent aromatic protons for spin-spin coupling. This contrasts with isomers that would show doublet or multiplet patterns. For instance, data for 2-Methyl-4-nitroaniline shows distinct doublet patterns for its aromatic protons due to ortho and meta couplings.[2]

Predicted ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reflect the electronic perturbations on the aromatic ring. Carbons attached to electron-donating groups will be shielded (shifted upfield), while those attached to or influenced by the electron-withdrawing nitro group will be deshielded (shifted downfield).

Table 2: Predicted ¹³C NMR Data for 2-Methoxy-4-methyl-5-nitroaniline (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Comparative Insights |

| C-1 (-NH₂) | ~140 - 145 | Attached to the nitrogen of the amino group, this carbon is deshielded. |

| C-2 (-OCH₃) | ~148 - 153 | Attached to the oxygen of the methoxy group, this carbon is significantly deshielded. |

| C-3 | ~110 - 115 | This carbon is shielded by the ortho -OCH₃ and para -CH₃ groups. |

| C-4 (-CH₃) | ~125 - 130 | The attachment of the methyl group and its position relative to the other substituents determines this shift. |

| C-5 (-NO₂) | ~135 - 140 | Attached to the strongly electron-withdrawing nitro group, this carbon is deshielded. |

| C-6 | ~118 - 123 | Shielded by the ortho -NH₂ group but deshielded by the para -NO₂ group, leading to an intermediate shift. |

| -OCH₃ | ~55 - 57 | Typical chemical shift for a methoxy carbon attached to an aromatic ring. |

| -CH₃ | ~17 - 20 | Typical chemical shift for a methyl carbon attached to an aromatic ring. |

Rationale: The assignment is based on established substituent effects in substituted benzenes. For example, the carbon bearing the nitro group (C-5) is expected to be significantly downfield. This is consistent with spectral data for related nitroanilines.[3][4] The carbons ortho and para to the strong donating groups (-NH₂, -OCH₃) are expected to be the most upfield (C-3, C-6).

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

The IR spectrum is crucial for identifying the key functional groups within the molecule. The presence and electronic environment of the amine, nitro, methoxy, and methyl groups will give rise to characteristic absorption bands.

Table 3: Predicted IR Absorption Bands for 2-Methoxy-4-methyl-5-nitroaniline

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3300 - 3500 | N-H stretch (asymmetric & symmetric) | Medium-Strong | Characteristic of the primary amine (-NH₂) group. Two bands are expected. |

| 2950 - 3100 | C-H stretch (aromatic & aliphatic) | Medium-Weak | Overlapping signals from C-H bonds on the aromatic ring and the methyl/methoxy groups. |

| 1570 - 1620 | N-H bend | Medium | Bending vibration of the primary amine. |

| ~1500 & ~1330 | N-O stretch (asymmetric & symmetric) | Strong | The two strong bands are the definitive signature of the nitro (-NO₂) group. Their exact positions are sensitive to the electronic environment.[5] |

| 1200 - 1275 | C-O stretch (aryl ether) | Strong | Characteristic of the aryl-O-CH₃ bond of the methoxy group. |

| 1000 - 1075 | O-CH₃ stretch | Medium | Vibration of the O-CH₃ bond in the methoxy group. |

Causality: The electronic interplay is critical here. The electron-donating amino group can engage in resonance with the electron-withdrawing nitro group, which can influence the bond strength and, consequently, the vibrational frequencies of the N-O and N-H bonds compared to simpler nitroanilines.[6]

Mass Spectrometry (MS): Fragmentation and Molecular Ion

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pathways, which aids in confirming the structure. For 2-Methoxy-4-methyl-5-nitroaniline (Molecular Formula: C₈H₁₀N₂O₃), the expected molecular weight is approximately 182.18 g/mol .

Table 4: Predicted Key Fragments in Mass Spectrometry (Electron Ionization)

| m/z Value | Proposed Fragment | Rationale |

| 182 | [M]⁺ | The molecular ion peak, corresponding to the intact molecule. |

| 167 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion, a common fragmentation for methylated aromatics. |

| 152 | [M - NO]⁺ or [M - 2CH₃]⁺ | Loss of nitric oxide or two methyl radicals (less likely but possible). |

| 136 | [M - NO₂]⁺ | Loss of the nitro group, a very common and often prominent fragmentation pathway for nitroaromatics. |

| 124 | [M - (NO₂ + CH₃)]⁺ | Sequential loss of the nitro group and a methyl radical. |

| 107 | [M - (NO₂ + CO + H)]⁺ | Further fragmentation of the ring structure after initial losses. |

Trustworthiness of Protocol: The fragmentation pathways are predicted based on well-established principles of mass spectrometry for aromatic nitro compounds and ethers. The stability of the resulting carbocations dictates the most likely fragmentation patterns. The molecular ion should be clearly visible, and the loss of the nitro group (-46 Da) is expected to be a major fragmentation event.

Experimental Workflows and Methodologies

To validate the predicted data, the following experimental protocols are recommended. These represent standard, robust methods for the spectroscopic analysis of small organic molecules.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of purified 2-Methoxy-4-methyl-5-nitroaniline in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition : Acquire the proton spectrum with a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

Data Processing : Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation : Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr and pressing the mixture into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

-

Background Spectrum : Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Sample Spectrum : Record the spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

Data Processing : The final spectrum is automatically generated as an absorbance or transmittance plot by ratioing the sample spectrum against the background spectrum.

Protocol: Mass Spectrometry (MS)

-

Sample Introduction : Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via a suitable inlet system, such as direct infusion or coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization : For GC-MS, Electron Ionization (EI) at 70 eV is standard. For LC-MS, Electrospray Ionization (ESI) would be appropriate.

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation : Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions to confirm the molecular weight and structural features.

Visualization of Workflow

The logical flow for the characterization of a novel compound like 2-Methoxy-4-methyl-5-nitroaniline involves a synergistic use of these spectroscopic techniques.

Sources

- 1. 5-Methoxy-2-methyl-4-nitroaniline | C8H10N2O3 | CID 602726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methyl-4-nitroaniline(99-52-5) 1H NMR [m.chemicalbook.com]

- 3. Spectroscopic investigation of conjugated polymers derived from nitroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Methoxy-4-nitroaniline(97-52-9) 13C NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Methoxy-4-nitroaniline: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 2-Methoxy-4-nitroaniline, a significant chemical intermediate. Intended for researchers, scientists, and professionals in drug development and chemical manufacturing, this document delves into the compound's historical significance, detailed synthesis protocols, physicochemical properties, and key applications, with a focus on its role in the production of pigments.

Introduction: A Storied History in Color

2-Methoxy-4-nitroaniline, also known as 4-Nitro-o-anisidine, is an organic compound that has carved a niche for itself primarily as a precursor in the synthesis of azo dyes and pigments.[1] Its history is intrinsically linked to the development of synthetic colorants. The compound's molecular structure, featuring a methoxy group and a nitro group on an aniline backbone, makes it a valuable building block in the creation of vibrant and lasting colors. Notably, it is a key intermediate in the production of the commercially significant Pigment Yellow 74.[1] This pigment finds widespread use in yellow tattoo inks, emulsion paints, printing inks, and even traffic paints.[2]

Physicochemical Properties

2-Methoxy-4-nitroaniline typically appears as a deep yellow or yellow-brown crystalline powder.[2][3] It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol, acetone, and DMSO.[2]

| Property | Value | Source |

| CAS Number | 97-52-9 | |

| Molecular Formula | C₇H₈N₂O₃ | [4] |

| Molecular Weight | 168.15 g/mol | [4] |

| Melting Point | 140-142 °C | |

| Density | 1.211 g/cm³ at 20 °C | [2] |

| Appearance | Deep yellow powder | [2] |

Synthesis of 2-Methoxy-4-nitroaniline: A Step-by-Step Protocol

The synthesis of 2-Methoxy-4-nitroaniline is a well-established multi-step process that begins with o-anisidine (2-methoxyaniline). The most common route involves a three-step reaction: acylation, nitration, and hydrolysis.[5][6]

Experimental Workflow Diagram

Caption: Synthesis workflow of 2-Methoxy-4-nitroaniline.

Detailed Synthesis Protocol

The following protocol is a common method for the laboratory-scale synthesis of 2-Methoxy-4-nitroaniline:

Step 1: Acetylation of o-Anisidine

-

In a reaction vessel, o-anisidine is reacted with acetic anhydride or acetic acid to protect the amine group.[5] Using acetic acid is a cost-effective and environmentally friendlier option as the by-product is water.[6]

-

The reaction mixture is heated to drive the reaction to completion.

Step 2: Nitration of N-(2-methoxyphenyl)acetamide

-

The resulting N-(2-methoxyphenyl)acetamide is then carefully nitrated using a nitrating agent, typically fuming nitric acid.[6]

-

The reaction is carried out at a low temperature to control the exothermic reaction and prevent over-nitration.

Step 3: Hydrolysis of 2-Methoxy-4-nitroacetanilide

-

The nitro-substituted intermediate, 2-methoxy-4-nitroacetanilide, is hydrolyzed using an aqueous solution of a strong base, such as sodium hydroxide.[4]

-

The mixture is heated to facilitate the removal of the acetyl group.

-

Upon cooling, 2-Methoxy-4-nitroaniline precipitates out of the solution and can be collected by filtration.

A patent describes a specific method where o-methoxyaniline and acetic acid undergo acetylation, followed by the dropwise addition of fuming nitric acid for nitration. The resulting 2-methoxy-4-nitroacetanilide is then hydrolyzed in an alkali solution. After cooling and filtration, 2-methoxy-4-nitroaniline is obtained.[5]

Spectroscopic Data

The identity and purity of 2-Methoxy-4-nitroaniline can be confirmed using various spectroscopic techniques.

-

¹H NMR: Proton NMR spectroscopy will show characteristic peaks for the aromatic protons, the methoxy group protons, and the amine protons.

-

¹³C NMR: Carbon NMR will reveal the distinct carbon environments within the molecule.

-

IR Spectroscopy: Infrared spectroscopy can identify the functional groups present, such as the N-H stretches of the amine, the C-H stretches of the aromatic ring and methyl group, the C=C stretches of the aromatic ring, and the characteristic strong absorptions of the nitro group.

-

Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Applications and Industrial Significance

The primary application of 2-Methoxy-4-nitroaniline is as an intermediate in the synthesis of dyes and pigments.[2][3] Its role as a precursor to Pigment Yellow 74 is a major driver of its industrial production.[1] Beyond pigments, it is also used as a photometric reagent for the determination of ethinylestradiol, a component of oral contraceptives. In the realm of biochemical research, it has been identified as an inducer of the CYP1A2 enzyme.

Safety and Handling

2-Methoxy-4-nitroaniline should be handled with care, following standard laboratory safety procedures. It is classified as harmful if swallowed and is suspected of causing genetic defects. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

2-Methoxy-4-nitroaniline is a chemical intermediate with a rich history tied to the dye and pigment industry. Its synthesis is a well-understood process, and its properties make it a valuable precursor for a range of applications, most notably in the production of high-performance pigments. This guide has provided a detailed overview of its synthesis, properties, and applications to serve as a valuable resource for researchers and professionals in the chemical sciences.

References

-

Patsnap. (n.d.). Preparation method of 2-methoxy-4-nitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methoxy-2-methyl-4-nitroaniline. Retrieved from [Link]

- Google Patents. (n.d.). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.

-

PubChem. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-5-nitroaniline. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 5-Methoxy-2-methyl-4-nitroaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 2-methoxy-4-nitroaniline. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methoxy-N-methyl-4-nitroaniline - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]

Sources

- 1. 2-Methoxy-4-nitroaniline - Wikipedia [en.wikipedia.org]

- 2. What is 2-Methoxy-4-nitroaniline?_Chemicalbook [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-Methoxy-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 5. Preparation method of 2-methoxy-4-nitroaniline - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Methoxy-4-methyl-5-nitroaniline and Its Derivatives for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Methoxy-4-methyl-5-nitroaniline, a key chemical intermediate, and its derivatives. With a focus on scientific integrity and practical application, this document delves into the synthesis, chemical properties, and burgeoning applications of this compound class, particularly in the realms of medicinal chemistry and materials science. This resource is intended for researchers, scientists, and professionals in drug development seeking to leverage these molecules in their work.

Core Compound Profile: 2-Methoxy-4-methyl-5-nitroaniline

2-Methoxy-4-methyl-5-nitroaniline, identified by its CAS number 65740-55-8, is a substituted nitroaniline with a distinct molecular architecture that makes it a valuable building block in organic synthesis. Its structure features a benzene ring functionalized with a methoxy group, a methyl group, an amino group, and a nitro group. The interplay of these electron-donating and electron-withdrawing groups dictates its reactivity and potential applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-Methoxy-4-methyl-5-nitroaniline is fundamental for its effective use in research and development. These properties influence its solubility, reactivity, and handling requirements.

| Property | Value | Source |

| CAS Number | 65740-55-8 | |

| Molecular Formula | C₈H₁₀N₂O₃ | |

| Molecular Weight | 182.18 g/mol | |

| Purity | ≥98% | |

| Appearance | Not specified; typically yellow to orange crystalline powder for related compounds. | |

| Solubility | Sparingly soluble in water, but soluble in organic solvents.[1] |

Synthesis and Mechanistic Insights

The synthesis of substituted nitroanilines like 2-Methoxy-4-methyl-5-nitroaniline and its isomers typically follows a multi-step pathway involving the strategic introduction of functional groups onto an aromatic scaffold. A common and logical synthetic route involves the protection of the amino group, followed by nitration, and subsequent deprotection.

General Synthetic Strategy: A Three-Step Approach

The preparation of methoxy-nitroanilines often commences with a readily available methoxy-aniline or methoxy-toluidine precursor. The rationale behind this widely adopted three-step process is to control the regioselectivity of the nitration reaction. The amino group is a strong activating group and ortho-, para-director. To prevent unwanted side reactions and to direct the nitro group to the desired position, the amino group is first acylated to form an amide. This amide is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled nitration.

A generalized workflow for this synthesis is depicted below:

Caption: Generalized synthetic workflow for 2-Methoxy-4-methyl-5-nitroaniline.

Detailed Experimental Protocol (Hypothetical, based on similar compounds)

The following protocol is a representative procedure for the synthesis of a methoxy-methyl-nitroaniline, based on established methods for related compounds.[2][3][4]

Step 1: Acetylation of 2-Methoxy-4-methylaniline

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxy-4-methylaniline in glacial acetic acid.

-

Slowly add acetic anhydride to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and pour it into ice-cold water to precipitate the acetylated product.

-

Filter the solid, wash with water until neutral, and dry to obtain N-(2-methoxy-4-methylphenyl)acetamide.

Step 2: Nitration of N-(2-methoxy-4-methylphenyl)acetamide

-

In a flask maintained at 0-5 °C with an ice bath, slowly add the N-(2-methoxy-4-methylphenyl)acetamide to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.

-

Stir the reaction mixture at this temperature for 2-3 hours, again monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Filter the solid, wash thoroughly with cold water to remove residual acid, and dry to yield N-(2-methoxy-4-methyl-5-nitrophenyl)acetamide.

Step 3: Hydrolysis of N-(2-methoxy-4-methyl-5-nitrophenyl)acetamide

-

Suspend the nitrated acetamide in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

-

Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture. If acidic hydrolysis was performed, neutralize with a base to precipitate the final product. If basic hydrolysis was used, the product may precipitate upon cooling.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-Methoxy-4-methyl-5-nitroaniline.

Isomers and Derivatives of Note